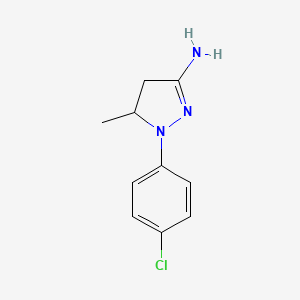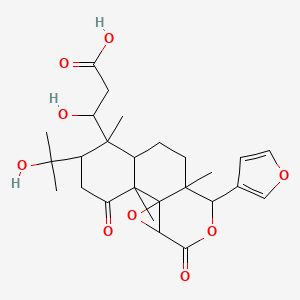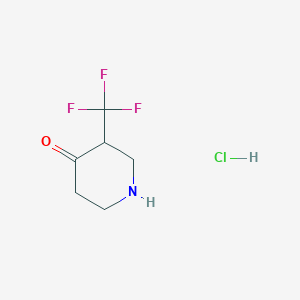
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound with the molecular formula C26H23NO9 and a molecular weight of 493.46 g/mol . This compound is primarily used in the development of drugs targeted towards the research of diseases related to glycosylation. Its unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions .
Méthodes De Préparation
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps. Typically, the preparation begins with the protection of the hydroxyl groups of mannopyranoside, followed by the introduction of the benzoyl and benzylidene groups. The final step involves the attachment of the 4-nitrophenyl group. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out under controlled temperatures .
Analyse Des Réactions Chimiques
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a chiral building block and an intermediate in the preparation of various sugars.
Medicine: It is used in the development of drugs for diseases related to glycosylation.
Industry: The compound finds applications in the production of specialty biochemicals for proteomics research.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, primarily proteins involved in glycosylation. The compound modulates carbohydrate-protein interactions, thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with similar compounds such as:
4,6-O-Benzylidene-methyl-α-D-glucopyranoside: This compound is also a chiral building block and an intermediate in the preparation of various sugars.
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside: This compound has a similar structure but includes additional acetyl groups, making it useful for different research applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly valuable for studying and modulating carbohydrate-protein interactions .
Propriétés
Formule moléculaire |
C26H23NO9 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2 |
Clé InChI |
VNTMIDIVOUQVNN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)


![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)

![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)




